molecular formula C13H13N3O3 B5664006 methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate

methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate

Cat. No.: B5664006
M. Wt: 259.26 g/mol
InChI Key: BGWAYHYFOYWZPB-UHFFFAOYSA-N
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Description

Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate is a chemical compound that features a benzoate ester linked to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-amino-6-methylpyrimidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrimidine compounds .

Scientific Research Applications

Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate exerts its effects involves interactions with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(aminomethyl)-2-methylpyrimidine
  • 2-amino-4-chloro-6-methylpyrimidine
  • 2-amino-4-hydroxy-6-methylpyrimidine

Uniqueness

Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoate ester and the pyrimidine ring allows for diverse applications and interactions that are not observed in simpler pyrimidine derivatives .

Properties

IUPAC Name

methyl 4-(4-amino-6-methylpyrimidin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-7-11(14)16-13(15-8)19-10-5-3-9(4-6-10)12(17)18-2/h3-7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWAYHYFOYWZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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